3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine
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Overview
Description
3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with a chlorophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine and a methylating agent under controlled conditions. One common method involves the use of a one-pot three-component strategy, where arylamine, benzaldehyde, and an activated methyl group react in the presence of a catalyst such as BF3·OEt2 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted reactions and oxidative dehydrogenation aromatization processes can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl ketones, while reduction can produce chlorophenyl alcohols .
Scientific Research Applications
3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine involves its interaction with specific molecular targets and pathways. It may act through the inhibition of enzymes or receptors, leading to altered cellular functions. For instance, it has been suggested that this compound can interact with HSP90 and TRAP1 mediated signaling pathways, which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl phenyl sulfone: Similar in structure but contains a sulfone group instead of a triazine ring.
3-Chloro-4-methylphenyl isocyanate: Contains an isocyanate group and is used in the synthesis of urea compounds.
Indole derivatives: Share similar aromatic properties and are used in various biological applications.
Uniqueness
3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine is unique due to its specific triazine ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
22201-95-2 |
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Molecular Formula |
C18H20ClN3 |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)-phenylmethyl]-1,5-dimethyl-5,6-dihydro-2H-1,2,4-triazine |
InChI |
InChI=1S/C18H20ClN3/c1-13-12-22(2)21-18(20-13)17(14-6-4-3-5-7-14)15-8-10-16(19)11-9-15/h3-11,13,17H,12H2,1-2H3,(H,20,21) |
InChI Key |
IQFMEXHXCCJRKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(NC(=N1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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